3-(3-bromophenyl)butanoic acid
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Overview
Description
3-(3-Bromophenyl)butanoic acid is an organic compound characterized by a bromine atom attached to the third position of a phenyl ring, which is itself attached to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-bromophenyl)butanoic acid can be achieved through several methods:
Suzuki-Miyaura Coupling: This method involves the coupling of a bromophenylboronic acid with an appropriate butanoic acid derivative under palladium catalysis.
Grignard Reaction: Another approach involves the reaction of a bromophenylmagnesium bromide with a butanoic acid derivative.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the product and minimize by-products.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.
Major Products:
Scientific Research Applications
3-(3-Bromophenyl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)butanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
3-(4-Bromophenyl)butanoic Acid: Similar in structure but with the bromine atom at the fourth position on the phenyl ring.
3-(2-Bromophenyl)butanoic Acid: The bromine atom is at the second position on the phenyl ring.
Uniqueness: 3-(3-Bromophenyl)butanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets differently compared to its isomers .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
53086-45-6 |
---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-(3-bromophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) |
InChI Key |
CVXWVKRMNAFDGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=CC=C1)Br |
Purity |
95 |
Origin of Product |
United States |
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